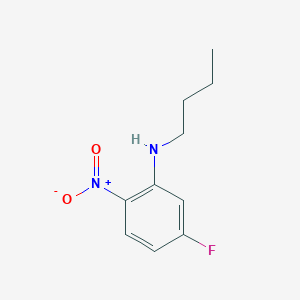

N-butyl-5-fluoro-2-nitroaniline

Description

Contextualization of N-butyl-5-fluoro-2-nitroaniline within Aromatic Nitro Compound Research

This compound is a distinct molecule within the broader class of aromatic nitro compounds. These compounds, characterized by a nitro group (-NO2) attached to an aromatic ring, are of significant interest in organic chemistry. The nitro group's strong electron-withdrawing nature profoundly influences the aromatic ring's reactivity, making these compounds versatile precursors for a wide range of chemical transformations. They are foundational in the synthesis of dyes, polymers, and pharmaceuticals.

The introduction of a fluorine atom and an N-butyl group to the 2-nitroaniline (B44862) scaffold adds further complexity and functionality to the molecule. The fluorine atom can alter the electronic properties, lipophilicity, and metabolic stability of the compound, which are critical considerations in medicinal chemistry and materials science. The N-butyl group, a short alkyl chain, also impacts the molecule's physical properties, such as its solubility and crystalline structure. Research into N-alkylated nitroanilines often explores how these modifications fine-tune the compound's characteristics for specific applications.

Significance of this compound as a Synthetic Building Block and Research Target

The primary significance of this compound lies in its role as a specialized intermediate in organic synthesis. Its molecular structure contains multiple reactive sites that can be selectively targeted for further chemical modifications. The nitro group can be reduced to an amine, which is a common strategy for building more complex molecules. The aromatic ring can undergo further substitution reactions, and the secondary amine provides a point for additional functionalization.

A notable application of this compound is as a precursor in the synthesis of advanced materials, such as benzimidazole (B57391) dyes. These dyes are investigated for their unique optical properties and potential use in various technological applications. The specific combination of the fluoro, nitro, and N-butyl groups in this compound allows for the precise construction of target molecules with desired electronic and physical properties. This makes it a valuable research target for chemists developing new functional materials and complex organic molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-5-fluoro-2-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O2/c1-2-3-6-12-9-7-8(11)4-5-10(9)13(14)15/h4-5,7,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLBMCNRNJPDOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=CC(=C1)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties

While specific experimental data for N-butyl-5-fluoro-2-nitroaniline is not extensively documented in publicly available literature, its properties can be inferred from its chemical structure and data available for similar compounds.

Table 1: General of this compound

| Property | Value |

| CAS Number | 951666-45-8 sigmaaldrich.com |

| Molecular Formula | C10H13FN2O2 sigmaaldrich.com |

| Molecular Weight | 212.22 g/mol bldpharm.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Appearance | Expected to be a solid at room temperature |

| Solubility | Likely soluble in organic solvents |

Synthesis and Manufacturing

A documented method for the synthesis of N-butyl-5-fluoro-2-nitroaniline involves the reaction of 2,4-difluoronitrobenzene with n-butylamine. This reaction is a nucleophilic aromatic substitution where one of the fluorine atoms on the benzene (B151609) ring is displaced by the butylamine.

The synthesis procedure, as described in a relevant patent, is as follows:

A mixture of 2,4-difluoronitrobenzene and triethylamine in water is cooled in an ice bath.

n-Butylamine is then added dropwise to the cooled mixture.

The reaction is allowed to warm to room temperature and stirred for several hours.

Following the reaction, the product is extracted using an organic solvent, such as ether.

The organic layer is then washed and dried to yield this compound.

This synthetic route is notable for its directness and use of readily available starting materials.

Chemical Reactivity and Functional Group Transformations

The chemical reactivity of N-butyl-5-fluoro-2-nitroaniline is dictated by its key functional groups: the nitro group, the secondary amine, and the fluorinated aromatic ring.

Reduction of the Nitro Group: The nitro group is readily reducible to an amino group (-NH2). This transformation is a cornerstone of aromatic chemistry and opens up a vast array of subsequent reactions. The resulting diamine can be used to synthesize heterocyclic compounds, such as benzimidazoles.

Reactions of the Secondary Amine: The N-H bond of the secondary amine can be deprotonated, and the resulting anion can participate in various substitution reactions, allowing for the introduction of new functional groups onto the nitrogen atom.

Nucleophilic Aromatic Substitution: While the nitro group deactivates the ring towards electrophilic substitution, it activates it for nucleophilic aromatic substitution. The remaining fluorine atom can potentially be displaced by strong nucleophiles under specific reaction conditions.

Spectroscopic Characterization and Structural Elucidation of N Butyl 5 Fluoro 2 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the elucidation of the chemical structure of N-butyl-5-fluoro-2-nitroaniline, offering precise information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the aromatic protons and the protons of the N-butyl group. The chemical shifts of the aromatic protons are influenced by the electronic effects of the nitro, amino, and fluoro substituents on the benzene (B151609) ring.

The protons of the butyl group are expected to appear in the upfield region of the spectrum. The terminal methyl (CH₃) protons would likely resonate as a triplet, while the methylene (B1212753) (CH₂) groups adjacent to the nitrogen and each other would present as multiplets, with their specific chemical shifts and coupling patterns providing connectivity information.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 6.5 - 8.0 | Multiplets |

| N-CH₂ | 3.2 - 3.6 | Triplet |

| N-CH₂-CH₂ | 1.6 - 1.8 | Multiplet |

| CH₂-CH₃ | 1.4 - 1.6 | Multiplet |

| CH₃ | 0.9 - 1.0 | Triplet |

Note: The predicted chemical shifts are based on the analysis of similar compounds and may vary depending on the solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The aromatic region will display distinct signals for each of the six carbons of the benzene ring, with their chemical shifts being significantly affected by the attached functional groups. The carbon atom bearing the nitro group (C-2) is expected to be the most downfield-shifted aromatic carbon due to the strong electron-withdrawing nature of the nitro group. The carbon attached to the fluorine atom (C-5) will exhibit a large coupling constant with the ¹⁹F nucleus.

The four carbon atoms of the butyl group will resonate in the aliphatic region of the spectrum, with the carbon directly bonded to the nitrogen atom appearing at a higher chemical shift compared to the other methylene and methyl carbons.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-F | 155 - 160 (with C-F coupling) |

| Other Aromatic C | 105 - 130 |

| N-CH₂ | 43 - 47 |

| N-CH₂-CH₂ | 30 - 34 |

| CH₂-CH₃ | 19 - 23 |

| CH₃ | 13 - 15 |

Note: The predicted chemical shifts are based on the analysis of related structures and may differ in experimental acquisitions.

Low-Temperature NMR Studies for Intermediate Detection

By conducting the reaction at sub-ambient temperatures within an NMR spectrometer, it would be theoretically possible to slow down the reaction rate sufficiently to observe signals from any potential intermediates, such as a Meisenheimer complex, if the reaction proceeds via nucleophilic aromatic substitution. This would provide invaluable mechanistic insights into the formation of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.

Vibrational Mode Assignment of Key Functional Groups

The IR spectrum of this compound is expected to show distinct absorption bands corresponding to the N-H stretching of the secondary amine, the symmetric and asymmetric stretching of the nitro group, the C-F stretching, and the C-H stretching of the aromatic and aliphatic moieties.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3350 - 3450 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| NO₂ | Asymmetric Stretch | 1500 - 1550 |

| NO₂ | Symmetric Stretch | 1330 - 1370 |

| C-N | Stretch | 1250 - 1350 |

| C-F | Stretch | 1100 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its structure. The molecular ion peak (M⁺) in the mass spectrum would correspond to the exact mass of the compound. The fragmentation pattern would likely involve the loss of the butyl group, the nitro group, and other characteristic fragments, which helps in piecing together the molecular structure. The presence of a fluorine atom would also be indicated by specific isotopic patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS analysis is fundamental in confirming its molecular formula.

Research Findings:

The theoretical molecular formula for this compound is C₁₀H₁₃FN₂O₂. The expected exact mass can be calculated by summing the masses of its constituent atoms (Carbon, Hydrogen, Fluorine, Nitrogen, and Oxygen). HRMS analysis of the protonated molecule, [M+H]⁺, would yield a measured mass-to-charge ratio (m/z) that can be compared to the calculated value. This comparison, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.

Table 1: Theoretical Isotopic Masses for Elemental Composition of this compound

| Element | Isotope | Exact Mass (Da) |

| Carbon | ¹²C | 12.000000 |

| Hydrogen | ¹H | 1.007825 |

| Fluorine | ¹⁹F | 18.998403 |

| Nitrogen | ¹⁴N | 14.003074 |

| Oxygen | ¹⁶O | 15.994915 |

This table presents the exact masses of the most abundant isotopes of the elements present in this compound, which are used to calculate the theoretical exact mass of the molecule.

Collision-Activated Dissociation (CAD) Studies of Protonated Species

Collision-Activated Dissociation (CAD), often performed in tandem with mass spectrometry (MS/MS), is a powerful technique for structural elucidation. It involves inducing the fragmentation of a selected ion, in this case, the protonated this compound molecule ([M+H]⁺), by colliding it with an inert gas. The resulting fragment ions provide valuable information about the molecule's connectivity and functional groups.

Research Findings:

Specific CAD studies on this compound were not detailed in the provided search results. However, general fragmentation patterns for similar compounds can be inferred. For protonated nitroaniline derivatives, common fragmentation pathways often involve the loss of the nitro group (NO₂) or parts of the alkyl chain. The fragmentation of the butyl group would likely proceed through characteristic losses of alkyl fragments.

Studies on related compounds, such as protonated 2,4,6-tris(benzylamino)-1,3,5-triazine, demonstrate how CAD mass spectra can reveal complex fragmentation pathways, including rearrangements and the formation of characteristic product ions. nih.gov These types of detailed fragmentation analyses, supported by high-resolution mass spectrometry data, are crucial for the unambiguous identification of the compound's structure. nih.gov

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are essential for both the qualitative and quantitative analysis of this compound, as well as for its purification from reaction mixtures or complex matrices.

Gas Chromatography (GC)

Gas Chromatography (GC) is a widely used technique for separating and analyzing volatile compounds. For aniline (B41778) and its derivatives, GC can be an effective analytical method. thermofisher.com

Research Findings:

While specific GC methods for this compound are not provided, general guidelines for the analysis of aniline derivatives can be applied. A suitable GC method would involve selecting an appropriate capillary column, such as one with a non-polar or mid-polar stationary phase, to achieve good separation. The injector and detector temperatures would need to be optimized to ensure efficient volatilization without thermal degradation. A nitrogen-phosphorus detector (NPD) is often recommended for the analysis of nitrogen-containing compounds like anilines due to its high selectivity and sensitivity. epa.gov Alternatively, a mass spectrometer can be used as a detector (GC-MS) to provide both chromatographic separation and mass-based identification. epa.gov

Table 2: General Gas Chromatography (GC) Parameters for Aniline Derivatives

| Parameter | Typical Condition |

| Column | Fused silica (B1680970) capillary column (e.g., SE-30 or similar) epa.gov |

| Injector Type | Split/Splitless |

| Carrier Gas | Helium or Hydrogen |

| Detector | Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometer (MS) epa.gov |

This table outlines typical parameters that would be optimized for the GC analysis of this compound, based on methods for related compounds.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the analysis and purification of a wide range of compounds, including those that are non-volatile or thermally labile. thermofisher.com

Research Findings:

LC is a suitable alternative to GC for analyzing nitroanilines, as it often does not require a derivatization step. thermofisher.com For the analysis of this compound, a reversed-phase HPLC method would likely be employed. This would involve a non-polar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV-Vis detector, as the nitroaniline chromophore absorbs strongly in the UV region. The conditions, including the mobile phase composition and flow rate, would be optimized to achieve good resolution and peak shape. Some sources indicate an assay of >96.0% for 5-fluoro-2-nitroaniline (B53378) as determined by HPLC. thermofisher.com

Table 3: General Liquid Chromatography (LC) Parameters for Nitroaniline Analysis

| Parameter | Typical Condition |

| Stationary Phase | C18 or other reversed-phase material |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Detector | UV-Vis Detector |

| Mode | Reversed-Phase |

This table provides a general outline of the conditions that would be used for the LC analysis of this compound.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, identifying compounds, and determining the purity of a sample. scribd.com

Research Findings:

For this compound, TLC would be performed on a plate coated with a stationary phase, typically silica gel. The plate would be developed in a chamber containing a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of mobile phase is critical and is determined by the polarity of the compound. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. The position of the compound on the developed plate is visualized, often under UV light, and is characterized by its retention factor (Rf) value. scribd.com The polarity of the solvent system has a significant effect on the Rf values. scribd.comscribd.com

Table 4: General Thin Layer Chromatography (TLC) Parameters

| Parameter | Typical Condition |

| Stationary Phase | Silica gel on glass or aluminum plates |

| Mobile Phase | Mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) |

| Visualization | UV light (254 nm) |

This table describes the general parameters used for the TLC analysis of organic compounds like this compound.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms in this compound, including its conformational preferences, is dictated by the interplay of its constituent functional groups.

Influence of Substituents on Molecular Conformation

The geometry of the aniline molecule is nonplanar, with the amino group's plane typically lying at an angle to the phenyl ring. researchgate.netadelphi.edu Substituents on the phenyl ring significantly influence this conformation. researchgate.netadelphi.edu Electron-withdrawing groups, such as the nitro group present in this compound, tend to decrease the C-N bond length and favor a more planar structure due to enhanced quinoid resonance. researchgate.netafit.edu Conversely, electron-donating groups generally increase the C-N bond length and the out-of-plane angle of the amino group. researchgate.net

In this compound, the strongly electron-withdrawing nitro group at the ortho position is expected to have a dominant effect, promoting planarity of the aniline core. The fluorine atom at the meta position also acts as an electron-withdrawing group through its inductive effect. The n-butyl group attached to the nitrogen is flexible and can adopt various conformations, which would be a subject of detailed conformational analysis in a full computational study.

Table 1: Expected Influence of Substituents on the Geometry of the Aniline Ring in this compound

| Substituent | Position | Expected Effect on Geometry |

| Nitro (NO₂) | Ortho | Promotes planarity, decreases C-N bond length. researchgate.netafit.edu |

| Fluoro (F) | Meta | Electron-withdrawing, minor influence on planarity compared to the ortho-nitro group. |

| n-Butyl (C₄H₉) | Amino (N) | Introduces steric bulk, influencing the local conformation around the nitrogen atom. |

Intramolecular Hydrogen Bonding and Chelate Ring Formation

A significant structural feature of 2-nitroanilines is the potential for intramolecular hydrogen bonding between the amino group and the ortho-nitro group. niscpr.res.in This interaction involves one of the hydrogen atoms of the amine group and an oxygen atom of the nitro group, forming a stable six-membered ring-like structure known as a chelate ring. nih.gov

Electronic Properties

The electronic properties of this compound, such as the distribution of electron density and the energies of frontier molecular orbitals, are critical to its chemical reactivity and spectroscopic characteristics.

The electronic nature of the substituents dramatically affects the electronic properties of the aniline ring. The amino group is a strong electron-donating group, while the nitro group is a potent electron-withdrawing group. rsc.org In this compound, the interplay between the electron-donating n-butylamino group and the electron-withdrawing nitro and fluoro groups governs the electronic landscape of the molecule.

The frontier molecular orbitals, HOMO and LUMO, are particularly important. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and stability. thaiscience.info

For nitro-substituted anilines, the HOMO-LUMO gap is generally smaller than in unsubstituted aniline, indicating higher reactivity. researchgate.net The presence of the electron-withdrawing nitro group lowers the energy of the LUMO, while the electron-donating amino group raises the energy of the HOMO. researchgate.net In this compound, the HOMO is expected to be localized primarily on the aniline ring and the amino group, while the LUMO will be concentrated on the nitro group and the aromatic ring. This distribution facilitates intramolecular charge transfer from the amino group to the nitro group upon electronic excitation.

Table 2: Representative Frontier Orbital Energies (eV) for a Similar Compound (p-Nitroaniline) Calculated at the B3LYP/6-311G(d,p) Level

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitroaniline | -6.69 | -2.80 | 3.89 |

Data is for p-nitroaniline and serves as an illustrative example. thaiscience.info The exact values for this compound would require specific calculations, but the trend of a relatively small energy gap due to the nitro and amino substituents is expected to hold.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the electronic properties and reactivity of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

For molecules like this compound, the electronic landscape is shaped by the interplay of the electron-donating amino group (-NHR) and the electron-withdrawing nitro group (-NO2) on the aromatic ring. The fluorine atom also contributes to the electronic properties through its inductive and resonance effects. In related nitroaniline derivatives, the HOMO is typically localized on the aniline moiety, including the amino group and the benzene ring, while the LUMO is predominantly centered on the nitro group and the aromatic ring. This distribution facilitates an intramolecular charge transfer from the electron-rich amino group to the electron-deficient nitro group upon electronic excitation.

Computational studies on analogous compounds, such as 4-nitroaniline (B120555) derivatives, have shown that the HOMO-LUMO energy gap can be influenced by the nature and position of substituents. researchgate.net A smaller energy gap in these molecules is often associated with enhanced nonlinear optical properties. researchgate.net For this compound, the N-butyl group, being a weak electron-donating group, is expected to slightly raise the energy of the HOMO, potentially leading to a modest decrease in the HOMO-LUMO gap compared to its primary amine counterpart, 5-fluoro-2-nitroaniline. The fluorine atom at the 5-position further modulates the electronic structure.

The stability of a molecule can be correlated with its chemical hardness, which is directly related to the HOMO-LUMO gap. researchgate.net A larger energy gap implies greater hardness and lower reactivity. mdpi.com Conversely, a smaller gap indicates a softer molecule with higher reactivity. mdpi.com

Table 1: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) Note: The following data is illustrative and based on general principles of related nitroaniline compounds, as specific data for this compound is not available.

| Parameter | Expected Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively High | Electron-donating ability |

| LUMO Energy | Relatively Low | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderate | Indicator of chemical reactivity and stability |

| Chemical Hardness (η) | Moderate | Resistance to change in electron distribution |

| Chemical Softness (S) | Moderate | Propensity to undergo chemical reactions |

Dipole Moment Calculations

Theoretical calculations, such as those using Density Functional Theory (DFT), are effective in predicting the dipole moments of molecules. For positional isomers of nitroaniline, the dipole moment is influenced by the relative positions of the amino and nitro groups. kwasu.edu.ng In para-nitroaniline, the opposing electron-donating and -withdrawing groups result in a large dipole moment. quora.com For this compound, the ortho-positioning of the nitro group relative to the amino group, combined with the fluorine substituent, results in a complex vector sum of individual bond dipoles.

Computational studies on related nitroaniline derivatives have shown that the excited state dipole moments can be significantly larger than the ground state dipole moments, indicating a more polar nature in the excited state. kwasu.edu.ng This is consistent with the intramolecular charge transfer character of the electronic transitions in these molecules. kwasu.edu.ng The solvent environment can also influence the dipole moment, with polar solvents often leading to an enhancement of the molecular polarity. kwasu.edu.ng

Table 2: Calculated Dipole Moment Components (Illustrative) Note: The following data is illustrative and based on general principles of related nitroaniline compounds, as specific data for this compound is not available.

| Component | Expected Value (Debye) |

|---|---|

| μ_x | Component along the x-axis |

| μ_y | Component along the y-axis |

| μ_z | Component along the z-axis |

| μ_total | Total dipole moment |

Spectroscopic Parameter Prediction

Computed NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation, and computational methods can accurately predict NMR chemical shifts. For this compound, the chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the nitro, amino, and fluoro substituents.

The electron-withdrawing nitro group generally causes a downfield shift (higher ppm) for nearby protons and carbons, while the electron-donating amino group causes an upfield shift (lower ppm). The fluorine atom, being highly electronegative, will also influence the chemical shifts of adjacent nuclei. The chemical shifts of the N-butyl group will appear in the aliphatic region of the spectrum, with the chemical shifts of the methylene groups being influenced by their proximity to the nitrogen atom.

Empirical equations and machine learning models have been developed to predict ¹⁵N NMR chemical shifts in substituted anilines with good accuracy. nih.govmdpi.com These models take into account the contributions of different substituents on the aromatic ring. nih.gov For this compound, such predictive tools can provide valuable information for the assignment of experimental NMR spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Note: The following data is illustrative and based on general principles of related nitroaniline compounds and substituted benzenes, as specific data for this compound is not available.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic H | 6.5 - 8.0 | 110 - 150 |

| N-CH₂- | ~3.2 | ~45 |

| -CH₂-CH₂- | ~1.6 | ~30 |

| -CH₂-CH₃ | ~1.4 | ~20 |

| -CH₃ | ~0.9 | ~14 |

Calculated Vibrational Frequencies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. Computational methods, particularly DFT, can calculate these vibrational frequencies with a high degree of accuracy, aiding in the interpretation of experimental spectra.

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the functional groups present. The nitro group has strong symmetric and asymmetric stretching vibrations, typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net The N-H stretching vibration of the secondary amine would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the N-butyl group would also have distinct frequencies. The C-F stretching vibration is also expected to be present.

DFT calculations on related nitroaromatic compounds have demonstrated a good correlation between calculated and experimental vibrational frequencies. researchgate.netnih.gov These calculations can also provide information on the potential energy distribution (PED) for each vibrational mode, indicating the contribution of different internal coordinates to the vibration.

Table 4: Predicted Characteristic Vibrational Frequencies (Illustrative) Note: The following data is illustrative and based on general principles of related nitroaniline compounds, as specific data for this compound is not available.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| NO₂ Asymmetric Stretch | 1500 - 1570 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium-Strong |

| NO₂ Symmetric Stretch | 1300 - 1370 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-F Stretch | 1000 - 1400 | Strong |

Reaction Mechanism Elucidation through Computational Modeling

Transition State Identification and Energy Barrier Calculations

Computational modeling is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating the associated energy barriers. This information is crucial for understanding the kinetics and feasibility of chemical reactions.

For this compound, computational methods could be employed to study various reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or reactions involving the amino or nitro groups. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The calculation of the energy barrier, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster reaction. Quantum dynamics simulations can further provide insights into the relative stability of different reaction intermediates and the presence of barriers for their interconversion. diva-portal.org

Intermolecular Interactions and Crystal Packing Analysis

While a specific crystal structure for this compound has not been reported, we can infer its likely intermolecular interactions and crystal packing behavior by examining its structural features and comparing it to the known crystal structure of its parent compound, 2-fluoro-5-nitroaniline. researchgate.net The presence of an amino (-NH₂) group (a hydrogen bond donor), a nitro (-NO₂) group (a hydrogen bond acceptor), a fluoro (-F) group (a weak hydrogen bond acceptor), and an aromatic ring system suggests a rich variety of potential non-covalent interactions.

Hydrogen bonds are expected to be the most significant interactions governing the crystal packing of this compound. The primary amino group can act as a donor in N-H···O and potentially weaker N-H···F hydrogen bonds. The oxygen atoms of the nitro group are strong hydrogen bond acceptors.

In the crystal structure of 2-fluoro-5-nitroaniline, the packing is consolidated by N-H···O and C-H···O hydrogen bonds, which together form chains. researchgate.net It is highly probable that this compound would exhibit similar N-H···O interactions, linking molecules into chains or more complex three-dimensional networks. The butyl group, while primarily non-polar, could participate in weaker C-H···O interactions. An intramolecular N-H···F hydrogen bond is observed in 2-fluoro-5-nitroaniline, and a similar interaction could potentially exist in the butyl-substituted analogue, influencing the conformation of the molecule. researchgate.net

Table 2: Predicted Hydrogen Bond Parameters for this compound (Based on Analogy with 2-Fluoro-5-nitroaniline)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Type of Interaction |

| N-H···O (nitro) | ~0.86 | ~2.1-2.4 | ~2.9-3.2 | ~150-170 | Intermolecular |

| C(aryl)-H···O (nitro) | ~0.93 | ~2.4-2.6 | ~3.2-3.5 | ~130-160 | Intermolecular |

| C(alkyl)-H···O (nitro) | ~0.97 | ~2.5-2.8 | ~3.3-3.7 | ~120-150 | Intermolecular |

| N-H···F | ~0.86 | ~2.2-2.5 | ~2.6-2.9 | ~110-130 | Intramolecular |

Note: This data is hypothetical and projected based on typical bond lengths and angles and the known structure of 2-fluoro-5-nitroaniline. researchgate.net

A Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.gov This method maps the electron distribution of a molecule within the crystal, allowing for the identification of close contacts between neighboring molecules. The surface is colored according to various properties, such as dnorm, which highlights regions of close intermolecular contact.

If a Hirshfeld surface analysis were performed on this compound, it would be expected to reveal the following:

Dominant O···H/H···O contacts: Bright red spots on the dnorm surface would correspond to the strong N-H···O hydrogen bonds between the amino group and the nitro group of adjacent molecules.

Weaker F···H/H···F and C···H/H···C contacts: These would appear as less intense spots, quantifying the contribution of weaker hydrogen bonds and van der Waals forces to the crystal packing.

Fingerprint Plots: The two-dimensional fingerprint plot derived from the Hirshfeld surface would provide a quantitative summary of the different types of intermolecular contacts. The plot for this compound would likely show a large percentage of O···H contacts, confirming the prevalence of hydrogen bonding. The shape of the plot would also give an indication of the presence of π-π stacking interactions, often seen as "wings" at the top left and bottom right of the plot.

This type of analysis provides a detailed picture of how molecules are held together in the solid state, offering insights that complement traditional crystal structure analysis. nih.govmdpi.com

Table of Compounds Mentioned

Direct Synthesis Approaches to N-butyl-5-fluoro-2-nitroaniline

Direct synthesis focuses on the late-stage introduction of the n-butyl group onto the 5-fluoro-2-nitroaniline (B53378) scaffold. This approach is advantageous as it utilizes a common, readily prepared intermediate.

Alkylation Reactions for N-butyl Moiety Introduction

The introduction of an n-butyl group onto the nitrogen atom of 5-fluoro-2-nitroaniline is typically achieved via N-alkylation. While specific literature on the N-butylation of 5-fluoro-2-nitroaniline is not extensively detailed, the principles of N-alkylation of substituted anilines are well-established and applicable. These reactions generally involve the reaction of the parent aniline (B41778) with a butylating agent, such as a butyl halide (e.g., 1-bromobutane or 1-iodobutane), in the presence of a base. The base is crucial for deprotonating the amine, thereby increasing its nucleophilicity to facilitate the attack on the electrophilic alkylating agent.

Transition-metal-catalyzed N-alkylation reactions represent a more modern and efficient approach. Catalytic systems based on iridium (Ir) and ruthenium (Ru) have been shown to be effective for the N-alkylation of various amines with alcohols. This "hydrogen borrowing" methodology allows for the use of butanol as the alkylating agent, which is a more environmentally benign alternative to butyl halides. For instance, studies have demonstrated the successful N-alkylation of 2-nitroaniline (B44862) with benzyl alcohol using nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, achieving significant yields. A similar strategy could be adapted for the butylation of 5-fluoro-2-nitroaniline.

Table 1: General Conditions for N-Alkylation of Substituted Anilines

| Catalyst System | Alkylating Agent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| NHC-Ir(III) Complex | Benzyl Alcohol | tBuOK | - (Air Atmosphere) | 120 °C | chemicalbook.com |

| CoNx@NC | Benzyl Alcohol | tert-BuOK | Toluene | 140 °C | researchgate.net |

| Pentafluorophenol | ortho-Quinone Methides | - | Toluene | 80 °C | sigmaaldrich.com |

This table presents generalized conditions from studies on analogous compounds, which could be adapted for the N-butylation of 5-fluoro-2-nitroaniline.

Introduction of Nitro and Fluoro Functionalities

An alternative, though less common, synthetic route would involve starting with N-butylaniline and subsequently introducing the fluoro and nitro groups. The nitration of N-alkylanilines can be complex, as the reaction conditions (typically strong acids like nitric and sulfuric acid) can lead to oxidation of the amine and inconsistent regioselectivity. For example, the nitration of N-methylaniline can yield the m-nitro product, while N-ethylaniline may favor the p-nitro product under similar conditions. researchgate.net

The introduction of a fluorine atom onto an N-butylaniline backbone could be approached via electrophilic or nucleophilic fluorination methods. Electrophilic fluorination uses reagents that deliver an electrophilic fluorine source ("F+") to an electron-rich aromatic ring. sigmaaldrich.com Nucleophilic aromatic substitution (SNAr) could also be considered, where a leaving group (like a chloro or nitro group) at an activated position is displaced by a fluoride (B91410) ion source, although this is less direct for the target molecule. rsc.org This multi-step approach of sequential nitration and fluorination on an N-alkylaniline substrate is generally less documented than the alkylation of a pre-functionalized aniline.

Synthesis of Key Precursors and Analogues of this compound

The most crucial precursor for the direct synthesis of this compound is 5-fluoro-2-nitroaniline. Its efficient preparation is paramount.

Synthesis of 5-Fluoro-2-nitroaniline

A primary method for synthesizing substituted nitroanilines is through electrophilic aromatic substitution, specifically nitration. The direct nitration of anilines can be problematic, as the strongly acidic conditions of the nitrating mixture (concentrated nitric and sulfuric acids) protonate the basic amino group to form an anilinium ion (-NH₃⁺). stackexchange.comquora.com This ion is a meta-director and deactivates the ring, leading to significant formation of the meta-nitro product and tarry oxidation byproducts. stackexchange.comquora.com

To achieve the desired regioselectivity for 5-fluoro-2-nitroaniline, the starting material would be 3-fluoroaniline (m-fluoroaniline). nih.gov In this case, the amino group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating ortho-, para-director. The nitration would be expected to occur at the positions most activated by the amino group, which are the ortho (position 2) and para (position 6) positions relative to the amine. The steric hindrance of the fluorine atom might influence the ratio of these products.

A common strategy to overcome the issues of direct nitration is to first protect the amino group as an acetamide (-NHCOCH₃). This group is still an ortho-, para-director but is less activating and sterically bulkier, which can improve the regioselectivity and prevent oxidation. Following nitration, the protecting group is removed by hydrolysis to yield the desired nitroaniline. A similar strategy has been employed in the synthesis of 5-Chloro-2-nitroaniline from 3-chloroaniline, involving acylation, nitration, and subsequent hydrolysis. chemicalbook.com

Table 2: Examples of Nitration Conditions for Fluoroaniline Analogues

| Starting Material | Nitrating Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| p-Fluoroaniline | HNO₃ / H₂SO₄ | Anhydrous | 4-Fluoro-3-nitroaniline | High | google.com |

| 4-fluoro-2-methoxyaniline | HNO₃ / H₂SO₄ | Dichloromethane, 0 °C | 4-fluoro-2-methoxy-5-nitroaniline | 93% | chemicalbook.com |

| 3-Chloroaniline | Formic Acid (Acylation), then HNO₃ / Acetic Anhydride (B1165640) | -5 to 10 °C | 5-Chloro-2-nitroaniline (after hydrolysis) | - | chemicalbook.com |

This table shows nitration strategies for compounds analogous to 3-fluoroaniline, demonstrating common reagents and the importance of substrate functionalization.

A highly effective and regioselective method for the synthesis of 2-fluoro-5-nitroaniline is the partial reduction of 2,4-dinitrofluorobenzene. This approach takes advantage of the different electronic environments of the two nitro groups. The nitro group at the 2-position (ortho to the fluorine) is more sterically hindered and electronically distinct, allowing for its selective reduction while leaving the nitro group at the 4-position intact.

One established process involves treating 2,4-dinitrofluorobenzene with iron powder in the presence of an acid. google.com Acetic acid or hydrochloric acid can be used to facilitate the reduction. This method has been shown to produce 2-fluoro-5-nitroaniline in good yields, for example, 79% when using iron powder in acetic acid at elevated temperatures. google.com Another reported method uses zinc powder in a mixture of ethanol and water, achieving a yield of 70.1% at 50-60 °C.

Table 3: Conditions for Selective Reduction of 2,4-Dinitrofluorobenzene

| Reducing Agent | Acid/Solvent System | Temperature | Yield of 2-Fluoro-5-nitroaniline | Reference |

|---|---|---|---|---|

| Iron Powder | Acetic Acid | 60 to 138 °C | 79% | google.com |

| Iron Powder | Water / Hydrochloric Acid | Reflux | 70% | google.com |

| Zinc Powder | Ethanol / Water | 50-60 °C | 70.1% | researchgate.net |

This table details specific experimental conditions for the synthesis of the key precursor, 2-fluoro-5-nitroaniline, via selective reduction.

C-N Bond Formation Approaches

The formation of the C-N bond is a critical step in the synthesis of this compound. Two prominent strategies for forging this bond in aromatic systems are Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr): This method involves the reaction of a nucleophile with an aromatic ring that is activated by electron-withdrawing groups. In the context of this compound synthesis, a plausible SNAr pathway would involve the reaction of a precursor like 1,4-difluoro-2-nitrobenzene with butylamine. The nitro group, being strongly electron-withdrawing, activates the ring towards nucleophilic attack. The fluorine atom at position 4 is susceptible to substitution by the amine. The reaction's favorability is enhanced by the polarization of the C-F bond, making the carbon atom more electrophilic and thus a better target for the nucleophilic amine. youtube.com The presence of electron-withdrawing groups is crucial for stabilizing the intermediate Meisenheimer complex, which is a key step in the SNAr mechanism. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction has become a powerful tool for forming C-N bonds. wikipedia.orgrug.nl It allows for the coupling of amines with aryl halides or triflates under milder conditions than traditional methods. wikipedia.org A potential application for the synthesis of this compound would involve the reaction of an aryl halide, such as 4-bromo-1-fluoro-2-nitrobenzene, with butylamine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org The choice of ligand is critical and has evolved over time, with bidentate phosphine ligands like BINAP and DPPF, as well as sterically hindered ligands, showing high efficiency. wikipedia.org The mechanism involves the oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired N-aryl amine product. wikipedia.org

Synthesis of N-Alkyl-2-nitroanilines

The synthesis of N-alkyl-2-nitroanilines is a fundamental process in obtaining compounds like this compound. A common approach is the direct nitration of an N-alkylaniline. However, this reaction can lead to a mixture of ortho and para isomers, and over-nitration can also be an issue. acs.org To achieve better selectivity, the amino group is often protected, for instance, by acetylation to form an acetanilide. The acetyl group is less activating than the amino group, which helps in controlling the nitration process. acs.org After nitration, the protecting group is removed by hydrolysis to yield the desired N-alkyl nitroaniline. acs.org

A more direct and regioselective method involves the use of tert-butyl nitrite (B80452) (TBN) under metal-free conditions. This approach allows for the ring nitration of N-alkyl anilines to efficiently produce N-nitroso N-alkyl nitroanilines, which can then be readily converted to N-alkyl nitroanilines. google.com

Synthesis of Fluoro-Nitrophenol Intermediates

Fluoro-nitrophenols are valuable intermediates in the synthesis of various substituted nitroanilines. One common precursor is 5-fluoro-2-nitrophenol. A synthetic route to this intermediate starts with 2,4-difluoronitrobenzene, which reacts with strong ammonia water to form 5-fluoro-2-nitroaniline. google.com This aniline is then dissolved in an aqueous sulfuric acid solution and treated with sodium nitrite at low temperatures (0-10 °C) to form a diazonium salt. Subsequent heating of this solution to 90-95 °C results in the hydrolysis of the diazonium salt to yield 5-fluoro-2-nitrophenol. google.com This method is reported to have good selectivity and high yield. google.com

Another approach involves the hydrolysis of 2,4-difluoronitrobenzene using an alkali solution. This process can be performed continuously by intensely mixing the alkali solution, 2,4-difluoronitrobenzene, and a recycled portion of the product mixture before the hydrolysis reaction. This recycling helps to reduce side reactions and increase the yield. google.com

Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline Derivatives

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline, a structurally related compound, provides insights into the potential synthetic pathways for this compound. A common multi-step synthesis starts from 4-fluoro-2-methoxyphenol. The hydroxyl group is first protected, often through esterification, before nitration. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Finally, the protecting group is removed by hydrolysis to yield 4-fluoro-2-methoxy-5-nitrophenol. acs.org A continuous flow synthesis for this intermediate has been developed, significantly reducing reaction times and improving safety. acs.org

The synthesis of 4-fluoro-2-methoxy-5-nitroaniline itself can be achieved by the nitration of 4-fluoro-2-methoxyaniline. To control the regioselectivity and prevent unwanted side reactions, the amino group of 4-fluoro-2-methoxyaniline is often protected, for example, as an acetamide. This N-protected intermediate is then nitrated, followed by deprotection to give the final product.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Yield |

| Esterification | 4-fluoro-2-methoxyphenol, acylating agent | Protected phenol | - |

| Nitration | Protected phenol, HNO₃/H₂SO₄ | Nitrated protected phenol | - |

| Hydrolysis | Nitrated protected phenol, acid or base | 4-fluoro-2-methoxy-5-nitrophenol | 85.6% (overall for flow synthesis) acs.org |

Regioselective Nitration in N-alkyl Anilines

Achieving regioselectivity in the nitration of N-alkyl anilines is a significant challenge in synthetic organic chemistry. The activating and ortho-, para-directing nature of the N-alkyl group often leads to the formation of a mixture of isomers. The distribution of these isomers is influenced by both electronic and steric factors.

One effective method for controlling regioselectivity is the use of tert-butyl nitrite (TBN). This reagent allows for the efficient ring nitration of a wide range of N-alkyl anilines under mild, metal-free, and acid-free conditions. The reaction typically proceeds via an initial N-nitrosation, followed by ring nitration. For unsubstituted N-alkyl anilines, this method generally favors the formation of the para-nitro product over the ortho-nitro product. google.com

The reaction conditions for TBN-mediated nitration can be optimized to achieve high yields of the desired N-nitroso N-alkyl nitroaniline, which can then be easily converted to the corresponding N-alkyl nitroaniline or N-alkyl phenylenediamine. google.com

| Substrate | Nitrating Agent | Conditions | Major Product | Yield |

| N-alkylanilines | tert-Butyl Nitrite (TBN) | Metal-free, mild conditions | p-nitroso N-alkyl nitroaniline | 85-91% google.com |

Green Chemistry Considerations in Nitroaniline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of nitroanilines to reduce environmental impact and improve safety. A key focus is the reduction or elimination of hazardous reagents and solvents.

One green approach involves the use of bromide-bromate salts in an aqueous acidic medium for reactions such as the bromination of nitroanilines. This method avoids the use of organic solvents, and the aqueous acidic filtrate can be recycled multiple times without a significant loss in product yield or purity. sigmaaldrich.comnih.gov

For the reduction of nitroarenes to anilines, a traditionally hazardous process, environmentally friendly alternatives are being explored. One such method proposes the use of activated carbon and water instead of metal catalysts and hydrogen gas for the reduction of nitrobenzene to aniline. beilstein-journals.org

In the synthesis of intermediates like 4-fluoro-2-methoxy-5-nitrophenol, the development of continuous flow processes represents a significant advancement in green chemistry. acs.org Flow chemistry offers several advantages over traditional batch processes, including better temperature control, enhanced safety due to smaller reaction volumes, and reduced reaction times, all of which contribute to a more sustainable and efficient synthesis. acs.org

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring and is itself a site of various chemical transformations.

The reduction of the nitro group in nitroanilines is a fundamental transformation, often leading to the formation of valuable diamine or heterocyclic products. A variety of reducing agents and catalytic systems can be employed for this purpose.

The catalytic reduction of 2-nitroanilines to o-phenylenediamines is a well-established process. nih.govrsc.orgwikipedia.org Common reducing agents include sodium borohydride (B1222165), hydrazine (B178648) hydrate, and hydrogen gas, often in the presence of metal catalysts like palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. nih.govwikipedia.org For instance, the reduction of 2-nitroaniline to o-phenylenediamine (B120857) can be efficiently achieved using copper ferrite (B1171679) (CuFe₂O₄) nanoparticles as a heterogeneous catalyst with sodium borohydride as the reducing agent. rsc.orgwikipedia.org

A particularly useful application of this reduction is the synthesis of benzimidazoles through reductive cyclization. This one-pot reaction typically involves the reduction of an N-substituted-2-nitroaniline in the presence of an aldehyde or a precursor that generates an aldehyde in situ. pcbiochemres.com For example, 2-nitroaniline can react with various aromatic aldehydes in the presence of a reducing system like zinc powder and sodium bisulfite in water to yield 2-substituted benzimidazoles. pcbiochemres.com An electrochemical approach has also been developed for the reductive cyclization of o-nitroanilines, offering a method that avoids strong reductants. rsc.org

| Reactant | Reagents and Conditions | Product | Reference |

| 2-Nitroaniline | CuFe₂O₄, NaBH₄, H₂O, room temperature | o-Phenylenediamine | rsc.orgwikipedia.org |

| 2-Nitroaniline and Aromatic Aldehydes | Zn, NaHSO₃, H₂O, room temperature | 2-Substituted Benzimidazoles | pcbiochemres.com |

| o-Nitroanilines | Electrochemical reduction, undivided cell | 1,2-fused Benzimidazoles | rsc.org |

| N-Allyl-2-nitroanilines | Microwave irradiation | Substituted 1,2,3,4-Tetrahydroquinoxalines | chemistrysteps.com |

Table 1: Examples of Reductive Transformations of 2-Nitroanilines.

The ortho-disposition of the nitro and N-butylamino groups in this compound allows for unique intramolecular reactions involving oxygen transfer from the nitro group. These reactions can lead to the formation of heterocyclic N-oxides.

Studies on protonated N-alkyl-2-nitroanilines under collisional activation in mass spectrometry have revealed an unusual intramolecular oxidation of the alkyl side chain. google.comrsc.org This process involves the transfer of an oxygen atom from the nitro group to the first carbon of the alkyl group, leading to the elimination of a carboxylic acid with the same number of carbons as the alkyl chain. google.comrsc.org For N-butyl-2-nitroaniline, this would correspond to the elimination of butanoic acid. This gas-phase reaction highlights the potential for the nitro group to act as an internal oxidant.

In the condensed phase, base-mediated cyclization of N-alkyl-2-nitroaniline derivatives is a known route to benzimidazole (B57391) N-oxides. researchgate.netrsc.org For example, heating an N-alkyl-2-nitroaniline derivative with sodium hydroxide (B78521) in a dioxane-water mixture can yield the corresponding benzimidazole N-oxide in good yield. researchgate.net The mechanism involves the deprotonation of the amino group, followed by nucleophilic attack of the resulting anion on the nitro group, leading to cyclization and subsequent rearrangement to the N-oxide. The presence of substituents on the aromatic ring and the nature of the N-alkyl group can influence the course of the reaction. researchgate.net

| Substrate | Conditions | Product | Reference |

| Protonated N-Propyl-2-nitroaniline | Collisional Activation (MS/MS) | Elimination of propionic acid | google.comrsc.org |

| N-Alkyl-2-nitroaniline derivatives | NaOH, Dioxane/H₂O, reflux | Benzimidazole N-oxides | researchgate.net |

| N-Phenacyl-N-p-tolylsulphonyl-o-nitroanilines | Sodium alkoxides in alcohol | 2-Alkoxybenzimidazole N-oxides | rsc.org |

Table 2: Examples of Intramolecular Oxygen Transfer in o-Nitroanilines.

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (SₙAr) by the strongly electron-withdrawing nitro group. wikipedia.orglibretexts.org This activation is most pronounced at the positions ortho and para to the nitro group. In this molecule, the fluorine atom is situated meta to the nitro group, while the position adjacent (ortho) to the nitro group is occupied by the N-butylamino substituent.

Nucleophilic attack can occur at the carbon bearing the fluorine atom. The rate of SₙAr reactions is influenced by the nature of the leaving group, and surprisingly, fluorine is often a better leaving group than other halogens in this context. stackexchange.comwyzant.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. wyzant.com The rate-determining step is typically the formation of the Meisenheimer complex, and the high inductive effect of fluorine stabilizes this intermediate. stackexchange.com

Reactions of 2,4-dinitrobenzene derivatives provide a good model for the reactivity of this compound. For example, 1-chloro-2,4-dinitrobenzene (B32670) reacts with various nucleophiles, and the reaction mechanism can be influenced by the solvent and the nature of the nucleophile. researchgate.net In the case of this compound, a nucleophile could potentially displace the fluorine atom. The presence of the N-butylamino group, an electron-donating group, would generally be expected to decrease the rate of nucleophilic substitution. However, the combined activating effect of the ortho-nitro group still makes such substitutions feasible. nih.gov

| Substrate | Nucleophile | Product | Reference |

| 2,4-Dinitrochlorobenzene | NaOH (aq) | 2,4-Dinitrophenol | wikipedia.orglibretexts.org |

| 1-Chloro-2,4-dinitrobenzene | Hydrazine | 1-Hydrazino-2,4-dinitrobenzene | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Various O, S, and N nucleophiles | Substitution of fluorine | doubtnut.com |

Table 3: Examples of Nucleophilic Aromatic Substitution on Nitroaromatics.

Reactions Involving the Amino Group

The secondary amino group in this compound is a key site for functionalization, allowing for the introduction of various alkyl and acyl substituents. It is also susceptible to nitrosation, leading to important intermediates.

The secondary amine functionality of this compound can undergo N-alkylation to form tertiary amines. However, the electron-withdrawing nitro group reduces the nucleophilicity of the amino nitrogen, making these reactions less facile than with non-nitrated anilines. byjus.com Despite this, N-alkylation can be achieved under appropriate conditions, for instance, using alkyl halides in the presence of a base. rsc.org

N-acylation of the secondary amino group is a more common transformation. This can be readily achieved by reacting this compound with acylating agents such as acid chlorides or acid anhydrides. google.comnjit.edubohrium.com These reactions typically proceed under basic conditions to neutralize the acid byproduct. For example, a process for producing N-acylnitroaniline derivatives involves reacting a nitroaniline compound with an acid anhydride or acid chloride in the presence of an alkali metal or alkaline earth metal compound. google.com The acylation of the amino group can also serve as a protective strategy in multi-step syntheses, for example, to moderate the activating effect of the amino group during electrophilic aromatic substitution reactions. chemistrysteps.com

| Reactant | Reagent | Product | Reference |

| Aniline derivatives | Benzyl alcohol, Co catalyst | N-Alkylated anilines | rsc.org |

| Nitroaniline compound | Acid anhydride or acid chloride, base | N-Acylnitroaniline derivative | google.com |

| Primary and secondary amines | Acid chlorides, phosphate (B84403) buffer | Amides | bohrium.com |

Table 4: Examples of N-Alkylation and N-Acylation Reactions.

The reaction of secondary amines, such as this compound, with a nitrosating agent leads to the formation of an N-nitrosamine. sci-hub.se Common nitrosating agents are generated in situ from sodium nitrite under acidic conditions. sci-hub.se The N-nitrosation of secondary amines is generally a facile process. sci-hub.se

A significant subsequent reaction of N-nitroso anilines is the Fischer-Hepp rearrangement. nih.govstackexchange.com When an aromatic N-nitrosamine is treated with acid, typically hydrochloric acid, the nitroso group can migrate from the nitrogen atom to the para position of the aromatic ring. nih.gov The exact mechanism is still a subject of discussion, with evidence supporting both intramolecular and intermolecular pathways. nih.gov The rearrangement is often in competition with denitrosation, where the nitroso group is cleaved from the amine, especially at higher acidities. nih.gov The structure of the starting aniline and the reaction conditions determine the outcome of the reaction.

| Reactant | Reagents and Conditions | Product | Reference |

| Secondary amines | Sodium nitrite, acid | N-Nitrosamines | sci-hub.se |

| Aromatic N-nitrosamine | Hydrochloric acid | p-Nitroso aromatic amine | nih.govstackexchange.com |

| N-Nitroso-2-arylimidazolines | Aqueous acid | Denitrosation and amidine hydrolysis products | rsc.org |

Table 5: N-Nitrosation and Subsequent Transformations.

Cyclization Reactions of N-butyl-nitroanilines Leading to Heterocycles

The presence of the ortho-nitro and N-butylamino groups in N-butyl-nitroanilines provides a versatile scaffold for the synthesis of various nitrogen-containing heterocycles. These intramolecular cyclization reactions are typically reductive in nature, where the nitro group is reduced to a nitroso, hydroxylamine, or amino group, which then reacts with the N-butylamino moiety or a pre-installed functional group on the butyl chain.

One prominent pathway is the reductive cyclization of ortho-nitroanilines to form benzimidazoles. This transformation can be achieved using various reducing agents. For instance, catalytic hydrogenation or the use of reagents that can act as carbon monoxide (CO) surrogates can facilitate the reduction of the nitro group, leading to an in-situ generated diamine that subsequently cyclizes. The catalytic reductive carbonylation of aromatic nitro compounds is an efficient method for preparing a variety of nitrogen-containing heterocycles. unimi.it The choice of catalyst, often palladium-based, and reaction conditions can influence the reaction's efficiency and yield. unimi.it

In a typical sequence for a compound like this compound, the nitro group would first be reduced. The resulting intermediate, N¹-butyl-5-fluorobenzene-1,2-diamine, can then undergo cyclization. If a suitable one-carbon electrophile is present (e.g., formic acid, aldehydes, or their derivatives), it can react with the two amino groups to form the benzimidazole ring system.

Furthermore, modifications to the N-butyl group could open up other cyclization possibilities. For example, if the butyl chain contains a carbonyl group, intramolecular condensation with the reduced nitro group (now an amine) could lead to the formation of seven-membered heterocyclic rings. The synthesis of N-heterocycles from suitably ortho-substituted nitroarenes using CO as a stoichiometric reductant is a well-established method. unimi.it

The table below summarizes potential heterocyclic products from the cyclization of N-butyl-nitroaniline derivatives.

Table 1: Potential Heterocyclic Products from N-butyl-nitroaniline Cyclization

| Starting Material Moiety | Reagent/Condition | Heterocyclic Product |

|---|---|---|

| o-Nitroaniline | Reductive Carbonylation (e.g., Pd catalyst, CO surrogate) | Benzimidazole derivative |

| o-Nitroaniline | Reduction followed by reaction with a 1,2-dicarbonyl compound | Quinoxaline derivative |

Reactions Involving the Fluoro Moiety

The fluorine atom on the aromatic ring of this compound plays a crucial role in its reactivity, primarily through its involvement in nucleophilic aromatic substitution and its influence on the regioselectivity of other substitution reactions.

The fluorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group positioned ortho to the fluorine. libretexts.org Aryl halides with electron-withdrawing substituents can undergo nucleophilic substitution reactions. libretexts.org The nitro group stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.org

The mechanism proceeds in two steps:

Addition: A nucleophile attacks the carbon atom bearing the fluorine atom, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion (the Meisenheimer complex). The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group. libretexts.org

Elimination: The aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group.

A variety of nucleophiles can displace the fluorine atom. beilstein-journals.orgnih.gov These include:

Oxygen nucleophiles: Alkoxides (e.g., methoxide, ethoxide) and phenoxides can react to form the corresponding ethers.

Nitrogen nucleophiles: Ammonia, primary amines, and secondary amines can be used to introduce new amino groups. beilstein-journals.orgnih.gov

Sulfur nucleophiles: Thiolates can be employed to form thioethers. beilstein-journals.orgnih.gov

The general reactivity trend for halogens in SNAr reactions is F > Cl > Br > I. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

The table below provides examples of SNAr reactions on related fluoro-nitro-aromatic compounds.

Table 2: Examples of Nucleophilic Aromatic Substitution on Fluoro-Nitro-Aromatic Compounds

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Oxygen Nucleophiles (e.g., MeO⁻) | Aryl Ether | beilstein-journals.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Sulfur Nucleophiles (e.g., PhS⁻) | Thioether | beilstein-journals.orgnih.gov |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Nitrogen Nucleophiles (e.g., NH₃) | Aniline Derivative | beilstein-journals.orgnih.gov |

In the context of electrophilic aromatic substitution (EAS), the fluorine atom on the benzene (B151609) ring exhibits a dual nature. libretexts.orglibretexts.org

Inductive Effect (-I): Due to its high electronegativity, fluorine withdraws electron density from the aromatic ring through the sigma bond. libretexts.org This effect deactivates the ring, making it less reactive towards electrophiles compared to benzene itself. Halogens are generally deactivating groups. libretexts.org

Resonance Effect (+R): The lone pairs on the fluorine atom can be donated to the aromatic pi-system through resonance. libretexts.org This effect increases the electron density at the ortho and para positions.

Therefore, the fluorine atom in this compound is an ortho, para-director for electrophilic aromatic substitution, despite being a deactivating group. However, the positions on the ring are also influenced by the existing amino and nitro groups, which are powerful directing groups themselves. The activating amino group and the deactivating nitro group will also influence the final substitution pattern.

Mechanistic Investigations of this compound Transformations

Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying the rates of reactions and identifying any transient species formed during the process.

Kinetic studies provide quantitative data on how the rate of a reaction is affected by factors such as concentration, temperature, and catalysts. For the transformations of this compound, kinetic analyses would be essential to elucidate the step-by-step mechanism.

For instance, in the nucleophilic aromatic substitution of the fluorine , kinetic studies could confirm the two-step addition-elimination mechanism. The reaction rate would be expected to depend on the concentrations of both the aniline substrate and the incoming nucleophile. By varying the nucleophile, one could establish a quantitative scale of nucleophilicity for this specific system.

The direct observation or trapping of reaction intermediates provides compelling evidence for a proposed reaction mechanism. For the reactions of this compound, several key intermediates are expected.

In nucleophilic aromatic substitution (SNAr) , the key intermediate is the Meisenheimer complex . libretexts.org This is a resonance-stabilized, negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.org Its formation temporarily disrupts the ring's aromaticity. For this compound, the Meisenheimer complex would be stabilized by the delocalization of the negative charge onto the ortho-nitro group. While often transient, these intermediates can sometimes be observed and characterized using spectroscopic techniques like NMR, especially at low temperatures or with specific combinations of substrate and nucleophile that lead to a more stable complex.

In reductive cyclization reactions , the nature of the intermediates depends on the specific pathway. The reduction of the nitro group can proceed through several stages, including the nitroso and hydroxylamine species. These intermediates are often highly reactive but can be crucial for the subsequent cyclization step. For example, in some proposed mechanisms for indole (B1671886) synthesis from nitroarenes, an o-nitrosostyrene intermediate undergoes intramolecular cyclization. unimi.it Characterizing these transient species is challenging but can be accomplished through in-situ spectroscopic monitoring or by designing experiments to trap them.

Radical Mechanisms in Nitration Processes

The nitration of aromatic amines, including substituted anilines like this compound, is a cornerstone of synthetic organic chemistry. While traditionally viewed through the lens of electrophilic aromatic substitution involving the nitronium ion (NO₂⁺), compelling evidence points to the concurrent operation of radical-mediated pathways, particularly for N-alkylated anilines. brainly.comacs.orgmasterorganicchemistry.com

The classical mechanism for the nitration of anilines involves the generation of the electrophilic nitronium ion from a mixture of concentrated nitric and sulfuric acids. brainly.commasterorganicchemistry.com This powerful electrophile then attacks the electron-rich aromatic ring. However, direct nitration of anilines can be problematic, often leading to oxidative decomposition and the formation of a mixture of products, including a significant amount of the meta-isomer due to the protonation of the amine group in the strongly acidic medium. libretexts.orgbyjus.com

An alternative and linked mechanism involves the formation of radical cations. For N,N-dialkyl aromatic amines, research indicates that the reaction with nitrous acid can produce both a nitro compound and a nitrosamine. acs.org The formation of the nitro compound is proposed to proceed through the reaction of an amine radical cation with nitrogen dioxide (NO₂). acs.org This pathway is linked to other processes through the reversible homolysis of a nitrosammonium ion (R₃N−N=O⁺) into the amine radical cation and nitric oxide (NO). acs.org

This dualistic view of nitration mechanisms—an ionic electrophilic substitution and a radical cation pathway—is crucial for understanding the reactivity of complex amines. The presence of the N-butyl group in this compound makes the radical cation pathway a pertinent consideration in its reaction chemistry.

Table 1: Comparison of Proposed Nitration Mechanisms for Aromatic Amines

| Feature | Electrophilic Aromatic Substitution (Ionic Mechanism) | Radical Cation Mechanism |

| Key Reactive Species | Nitronium ion (NO₂⁺) | Amine radical cation (ArNR₂˙⁺) and Nitrogen dioxide (NO₂) |

| Initiation | Protonation of nitric acid by a stronger acid (e.g., H₂SO₄) to form the nitronium ion. masterorganicchemistry.com | Single electron transfer (SET) from the amine to a nitrosating species, or homolysis of a nitrosammonium intermediate. acs.org |

| Substitution Step | Attack of the aromatic π-system on the nitronium ion, forming a σ-complex (arenium ion). masterorganicchemistry.com | Combination of the amine radical cation with nitrogen dioxide. acs.org |

| Product Formation | Deprotonation of the σ-complex to restore aromaticity. masterorganicchemistry.com | Subsequent steps to yield the final nitroaromatic compound. |

| Influencing Factors | Acidity of the medium, nature of the substituents on the aromatic ring. byjus.com | Presence of N-alkyl groups, reaction conditions that favor radical formation. acs.org |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-butyl-5-fluoro-2-nitroaniline, and how can reaction conditions be optimized for higher yields?

- Answer : The synthesis typically involves nitration of 2-fluoroaniline to introduce the nitro group at the ortho position, followed by alkylation with butyl chloride to attach the N-butyl group. Optimization includes:

- Temperature control : Maintaining 0–5°C during nitration to minimize byproducts.

- Catalyst selection : Using bases like NaOH or KOH to facilitate alkylation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Answer :

- ¹H NMR : Look for aromatic protons (δ 6.5–8.5 ppm) and butyl chain signals (δ 0.9–1.7 ppm).

- ¹⁹F NMR : A singlet near δ -110 ppm confirms the fluorine substituent.

- IR Spectroscopy : Stretching bands for nitro (-NO₂) at ~1520 cm⁻¹ and 1350 cm⁻¹.

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 246.080 (exact mass) .

Q. What are the primary safety considerations and storage protocols for handling this compound in laboratory settings?

- Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use a fume hood to prevent inhalation of vapors.

- Storage : Keep in airtight containers at RT, away from oxidizers and ignition sources.

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

- Answer : The nitro group deactivates the aromatic ring, directing electrophiles to the meta position relative to itself. Experimental approaches to study this include:

- Kinetic studies : Compare reaction rates with/without nitro substitution.

- Isotopic labeling : Use ¹⁵N-labeled nitro groups to track intermediates via NMR.

- Computational modeling : DFT calculations predict charge distribution and reaction pathways .

Q. What strategies can resolve contradictions in spectroscopic data when analyzing this compound derivatives with varying substituents?

- Answer :

- Cross-validation : Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state analysis).

- Isomer comparison : Reference studies on fluoro-nitroaniline isomers (e.g., 5-nitro-2-fluoro vs. 2-nitro-5-fluoro) to identify substituent effects .

- Solvent effects : Test spectra in different solvents to rule out environmental artifacts .

Q. How can researchers design experiments to investigate the reduction of the nitro group in this compound under different catalytic conditions?

- Answer :

- Catalyst screening : Test Pd/C, Raney Ni, or NaBH₄ with varying H₂ pressures.

- Kinetic profiling : Monitor reaction progress via TLC or HPLC to determine optimal reduction time.

- Byproduct analysis : Use GC-MS to identify intermediates (e.g., hydroxylamines) .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties and reaction pathways of this compound?

- Answer :

- DFT calculations : Model HOMO-LUMO gaps to predict redox behavior.

- Molecular docking : Simulate interactions with enzymes (e.g., nitroreductases) for biochemical applications.

- Solvent modeling : Use COSMO-RS to assess solvation effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products